

Key Experiment: Engineering DCS for Altered Function

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Compound Focus: (+)-delta-Cadinene

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A 2006 study applied **rational design and random mutagenesis** to change the product selectivity of cotton (+)- δ -cadinene synthase (DCS) [1].

- **Core Strategy:** A high-throughput screen was established by fusing the DCS gene to a chloramphenicol acetyltransferase (CAT) reporter gene. The DCS gene was then mutagenized using error-prone PCR, and the resulting library was screened for clones with both CAT activity and altered sesquiterpene product profiles [1].
- **Major Finding:** Analysis of isolated mutants suggested the **G helix** of the enzyme is critical for forming the native (+)- δ -cadinene product. Saturation mutagenesis of this region identified a key double mutant [1].
- **Optimal Mutant:** The mutant **N403P/L405H** maintained specific activity and showed dramatically higher selectivity for germacrene D-4-ol, achieving up to **93% selectivity in vivo** [1].

Experimental Protocol Summary

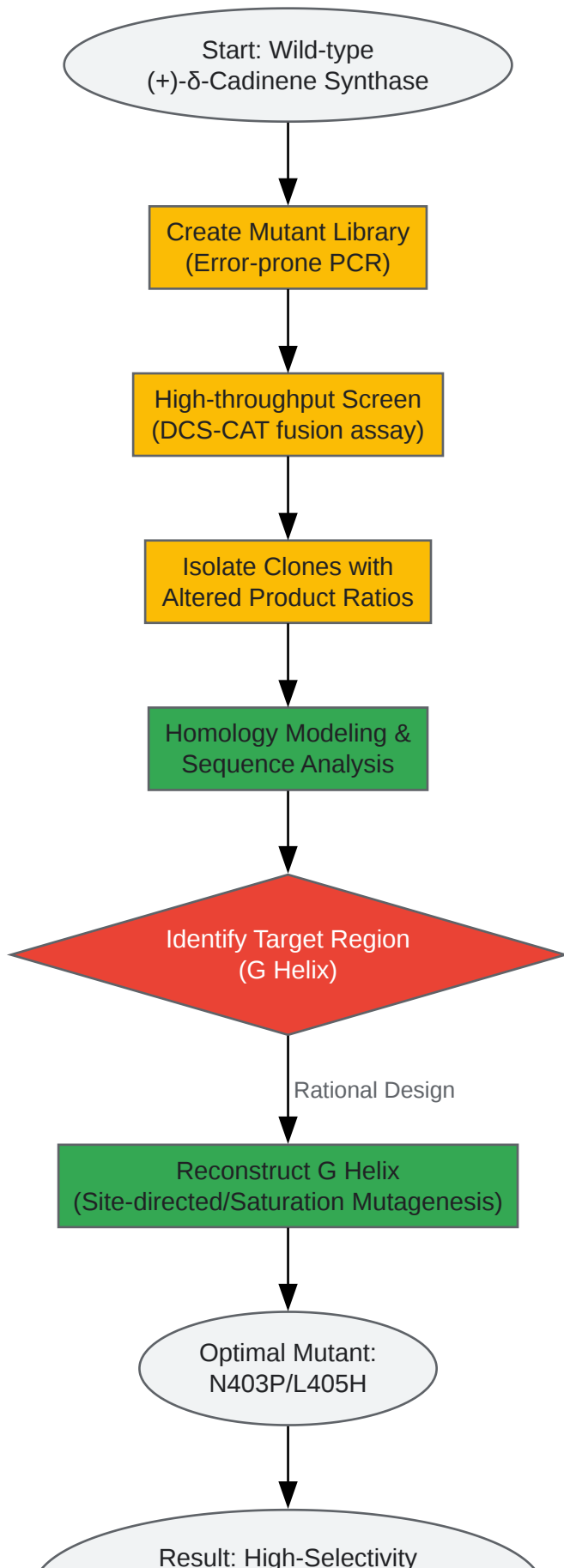
This table summarizes the core methodologies used in the identified study.

Experimental Aspect	Methodology Description
Mutagenesis Method	Error-prone PCR of the DCS gene; site-directed and saturation mutagenesis for reconstruction [1].

Experimental Aspect	Methodology Description
Screening System	High-throughput dual-activity screen using a DCS-Chloramphenicol Acetyltransferase (CAT) fusion protein [1].
Key Identified Mutant	N403P/L405H (double mutation in the G helix region) [1].
Reported Outcome	Up to 93% in vivo selectivity for germacrene D-4-ol [1].

Workflow for Engineering DCS Selectivity

The diagram below outlines the key steps for creating and identifying DCS mutants with improved germacrene D-4-ol selectivity.



Germacrene D-4-ol Synthase
(Up to 93% in vivo)

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Troubleshooting Guide and FAQs

Q1: What is the most effective strategy for altering DCS function? The combined approach of **random mutagenesis with a high-throughput screen**, followed by **rational design** based on structural analysis (homology modeling), proved highly effective. The G helix was identified as a critical region for controlling product specificity [1].

Q2: Are there any tips for screening mutants? Using a **fusion-protein system with a reporter gene like CAT** allows for high-throughput screening of large mutant libraries for both stability and altered function, which is crucial when a direct screen for the sesquiterpene product is inconvenient [1].

Q3: Which specific mutations should I test first? Focus on the **G helix region** of the enzyme. The double mutant **N403P/L405H** is a confirmed starting point that confers high germacrene D-4-ol selectivity. Saturation mutagenesis of this specific helix may reveal other beneficial mutations [1].

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References

1. delta-cadinene synthase to an altered function ... [pubmed.ncbi.nlm.nih.gov]

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